molecular formula C11H13N3O B1586478 4-(Piperazin-1-yl)furo[3,2-c]pyridine CAS No. 81078-84-4

4-(Piperazin-1-yl)furo[3,2-c]pyridine

Cat. No. B1586478
CAS RN: 81078-84-4
M. Wt: 203.24 g/mol
InChI Key: LUIZVTKJWSGSPA-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)furo[3,2-c]pyridine, also known as 4-PFP, is a heterocyclic compound belonging to the class of piperazinopyridines. It is an important building block for the synthesis of various heterocyclic compounds and is widely used in the fields of medicine, agriculture and materials science. 4-PFP can be synthesized by several methods, including Knoevenagel condensation, Ullmann reaction, and Suzuki-Miyaura coupling.

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential. Many of these derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

2. Antifungal Activity

  • Application Summary: Some compounds similar to “4-(Piperazin-1-yl)furo[3,2-c]pyridine” have shown moderate antifungal activity against certain strains of Candida albicans and Candida galibrata .

3. Photodynamic Ablation of Gram-positive Bacteria

  • Application Summary: A novel furo[3,2-c]pyridine-based photosensitizer, named LIQ-TF, has been developed for specific imaging and photodynamic ablation of Gram-positive bacteria . This could be a promising strategy for combating multiple drug-resistant bacteria.
  • Methods of Application: An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer, LIQ-TF . It was then used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .
  • Results or Outcomes: LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .

properties

IUPAC Name

4-piperazin-1-ylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZVTKJWSGSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383432
Record name 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)furo[3,2-c]pyridine

CAS RN

81078-84-4
Record name 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.065 mol of 4-chlorofuro[3,2-c]pyridine and 5 equivalents of piperazine in 25 ml of ethanol is heated for 17 hours at 120° C. under an inert atmosphere. After cooling and concentration under reduced pressure, the residue obtained is stirred in the presence of 150 ml of water and 150 ml of dichloromethane. After decanting and extraction with dichloromethane, the organic phases are dried and filtered and then concentrated under reduced pressure, enabling the expected product to be isolated.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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